molecular formula C18H14ClN3O3 B2908374 Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-35-0

Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2908374
CAS No.: 338957-35-0
M. Wt: 355.78
InChI Key: WDQHDZMBNBUQBP-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate” part indicates that the compound contains a triazine ring which is substituted with a phenyl group at the 3rd position, a 4-chlorophenoxy group at the 5th position, and a carboxylate group at the 6th position. The “ethyl” part indicates that the carboxylate group is esterified with ethanol .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The various substituents attached to the ring would influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound might undergo would depend on the reaction conditions and the other chemicals present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed .

Future Directions

The study of triazine derivatives is a vibrant field of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

Properties

IUPAC Name

ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHDZMBNBUQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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